molecular formula C10H11NO4S B14596200 Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide CAS No. 61211-48-1

Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide

Cat. No.: B14596200
CAS No.: 61211-48-1
M. Wt: 241.27 g/mol
InChI Key: XEPFHUUXOZFFRT-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds that are structurally related to benzene and thiophene. This particular compound is characterized by the presence of two methyl groups, a nitro group, and a dioxide functionality, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene and thiophene derivatives.

    Cyclization: The key step involves the cyclization of these starting materials to form the benzothiophene core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions include various substituted benzothiophenes, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the dioxide functionality enhances its reactivity and potential for various applications.

Properties

CAS No.

61211-48-1

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

2,5-dimethyl-6-nitro-2,3-dihydro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C10H11NO4S/c1-6-3-8-4-7(2)16(14,15)10(8)5-9(6)11(12)13/h3,5,7H,4H2,1-2H3

InChI Key

XEPFHUUXOZFFRT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1(=O)=O)C=C(C(=C2)C)[N+](=O)[O-]

Origin of Product

United States

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